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Compound of Interest

Compound Name:
2-((4-

Fluorophenoxy)methyl)pyrrolidine

CAS No.: 883541-89-7

Cat. No.: B356104 Get Quote

Introduction & Chemical Profile[1][2][3][4][5][6][7][8]
[9]
2-((4-Fluorophenoxy)methyl)pyrrolidine is a versatile chiral scaffold derived from prolinol. It

combines the conformational rigidity of the pyrrolidine ring with a lipophilic, metabolically robust

4-fluorophenoxy side chain.

In drug discovery, this motif is a "privileged structure," frequently serving as a core

pharmacophore for Monoamine Transporter Inhibitors (SSRIs/SNRIs) and Sodium Channel

Blockers. The fluorine substitution at the para-position of the phenoxy ring blocks metabolic

hydroxylation (CYP450 oxidation), significantly extending the in vivo half-life of derived

compounds.

Physicochemical Properties (Calculated)

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b356104?utm_src=pdf-interest
https://www.benchchem.com/product/b356104?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b356104?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Relevance

Molecular Formula C₁₁H₁₄FNO Core composition

Molecular Weight 195.24 g/mol Fragment-based drug design

LogP ~2.3
CNS penetration (Blood-Brain

Barrier)

pKa (Conj.[1] Acid) ~9.5 Basic center for salt formation

Chirality (S) or (R)
Enantiopure synthesis is

critical

Boiling Point ~110°C (0.5 mmHg)
High-vacuum distillation

required

Synthesis Protocol: Preparation of the Building
Block
While 4-F-PMP is commercially available, in-house preparation is often required to ensure high

enantiomeric excess (ee) or to introduce isotopic labels. The Mitsunobu Coupling is the

preferred method over Williamson ether synthesis to prevent racemization at the chiral center.

Method A: Mitsunobu Coupling (High Fidelity)
Reaction Logic: This protocol couples N-Boc-(S)-prolinol with 4-fluorophenol using DIAD/PPh₃.

The Boc group protects the amine, preventing side reactions. The reaction proceeds with

retention of configuration at the prolinol carbon (since the bond breaks at the hydroxyl oxygen,

not the chiral center), but care must be taken to avoid S_N2 inversion if the activation

mechanism shifts.

Materials:
(S)-N-Boc-2-hydroxymethylpyrrolidine (1.0 eq)

4-Fluorophenol (1.2 eq)

Triphenylphosphine (PPh₃) (1.5 eq)
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Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Procedure:
Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon.

Dissolution: Dissolve (S)-N-Boc-prolinol (10 mmol, 2.01 g) and PPh₃ (15 mmol, 3.93 g) in

anhydrous THF (100 mL). Cool to 0°C.[2][3]

Addition: Add 4-fluorophenol (12 mmol, 1.34 g) in one portion.

Coupling: Add DIAD (15 mmol, 2.95 mL) dropwise over 20 minutes. Critical: Maintain internal

temp < 5°C to minimize hydrazine byproducts.

Reaction: Allow to warm to room temperature (RT) and stir for 16 hours. Monitor by TLC

(Hexane/EtOAc 4:1).

Workup: Concentrate THF under reduced pressure. Triturate the residue with cold

Et₂O/Hexane (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter off the white solid.

Deprotection: Dissolve the filtrate (crude Boc-intermediate) in DCM (20 mL) and add TFA (5

mL). Stir for 2 hours at RT.

Isolation: Basify with sat. NaHCO₃ to pH 10. Extract with DCM (3x). Dry over Na₂SO₄ and

concentrate.

Purification: Kugelrohr distillation (0.5 mmHg, 110°C) or Flash Chromatography

(DCM/MeOH/NH₃ 95:4:1).

Yield: 75-85% | ee: >98%

Application Note: Synthesis of CNS-Active Analogs
The primary utility of 4-F-PMP is as a nucleophilic building block for constructing SNRI

(Serotonin-Norepinephrine Reuptake Inhibitor) analogs. The secondary amine allows for

modular attachment of "tail" groups (aryl-alkyl chains) that determine receptor selectivity.
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Workflow: N-Alkylation for Library Generation
The following protocol describes coupling 4-F-PMP with a gamma-chloro-aryl ketone, a

common motif in psychoactive drug synthesis.

Protocol:
Reagents: 4-F-PMP (1.0 eq), Aryl-alkyl-halide (1.1 eq), K₂CO₃ (2.0 eq), KI (0.1 eq, catalyst).

Solvent: Acetonitrile (MeCN) or DMF.

Procedure:

Suspend 4-F-PMP and base in MeCN.

Add the alkyl halide.[4][3]

Heat to 60°C for 12 hours.

Note: If the alkyl halide is sterically hindered, switch to microwave irradiation (100°C, 30

min).

Purification: The resulting tertiary amine is often an oil. Convert to the HCl or Oxalate salt for

crystallization and stability testing.

DOT Visualization: Synthesis & Application Workflow
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Figure 1: Synthetic workflow from commodity starting materials to the 4-F-PMP building block

and its downstream applications.
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Structural Activity Relationship (SAR) Logic[5]
Why use 2-((4-Fluorophenoxy)methyl)pyrrolidine specifically? The choice is governed by

three specific medicinal chemistry principles:

The Fluorine Scan (Metabolic Blocking):

The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond. Placing fluorine at the

para-position of the phenoxy ring prevents metabolic attack by Cytochrome P450

enzymes, which typically hydroxylate this position to tag the molecule for excretion.

Result: Increased half-life (

) and oral bioavailability.

Conformational Restriction:

The pyrrolidine ring locks the nitrogen lone pair and the ether side chain into a specific

spatial arrangement. Unlike flexible diethyl-amine analogs, this reduces the entropic

penalty of binding to the target protein (e.g., SERT transporter).

Basicity Modulation:

The ether oxygen acts as a weak inductive withdrawer, slightly lowering the pKa of the

pyrrolidine nitrogen compared to an all-carbon analog. This fine-tunes the ratio of ionized

vs. unionized drug at physiological pH (7.4), optimizing Blood-Brain Barrier (BBB)

permeability.

DOT Visualization: SAR Interaction Map
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Figure 2: Structure-Activity Relationship (SAR) breakdown of the 4-F-PMP scaffold.

Troubleshooting & Optimization
Issue Probable Cause Corrective Action

Low Yield (Mitsunobu) Steric hindrance or moisture.

Ensure reagents are strictly

anhydrous. Add DIAD very

slowly at 0°C.

Racemization Reaction temperature too high.

Keep coupling < 5°C. Avoid

strong bases if using

alternative alkylation methods.

Formation of Hydrazine
Excess DIAD/PPh₃ not

removed.

Use polymer-supported PPh₃

for easier workup, or rigorous

trituration with Et₂O/Hexane.

Poor Solubility Free base is lipophilic.

Convert to Hydrochloride or

Tartrate salt for better water

solubility during bio-assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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